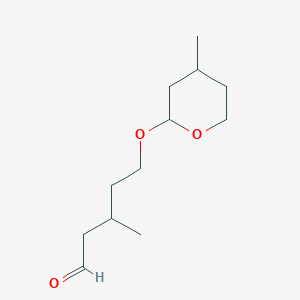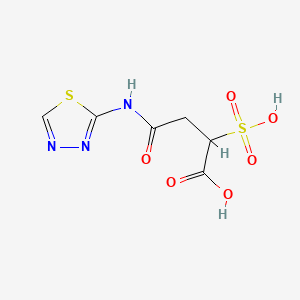
Butanoic acid, 4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)- is a complex organic compound with a molecular formula of C₆H₈N₄O₅S₂. This compound is characterized by the presence of a butanoic acid backbone, a thiadiazole ring, and sulfonic acid and oxo functional groups. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)- typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method is the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the sulfonic acid and oxo groups .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method leverages the rapid heating capabilities of microwaves to accelerate chemical reactions, making it a preferred choice for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted thiadiazole derivatives .
Scientific Research Applications
Butanoic acid, 4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to specific receptors or enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-amino-4-oxo-2-sulfo-, N-tallow alkyl derivatives, disodium salts: This compound shares a similar butanoic acid backbone and sulfonic acid group but differs in the presence of tallow alkyl derivatives.
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid: This compound is closely related, with a similar thiadiazole ring and sulfonic acid group.
Uniqueness
Butanoic acid, 4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)- is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
95896-28-9 |
|---|---|
Molecular Formula |
C6H7N3O6S2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-oxo-2-sulfo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
InChI |
InChI=1S/C6H7N3O6S2/c10-4(8-6-9-7-2-16-6)1-3(5(11)12)17(13,14)15/h2-3H,1H2,(H,11,12)(H,8,9,10)(H,13,14,15) |
InChI Key |
QHYFAPXQQNWKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CC(C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


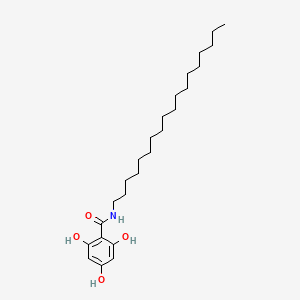
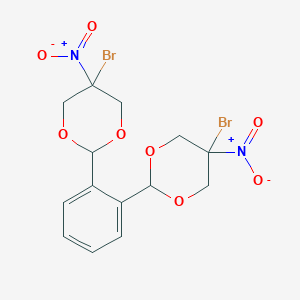
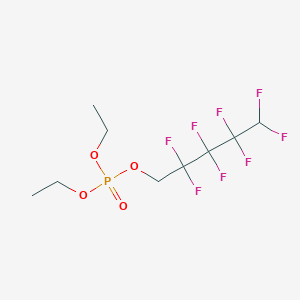
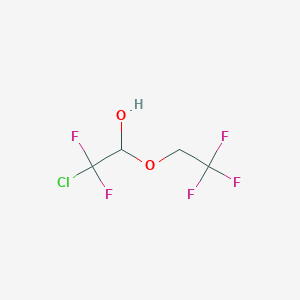
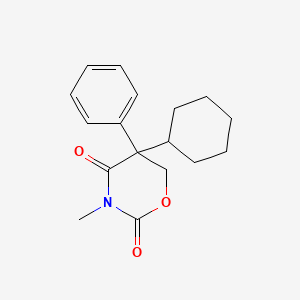
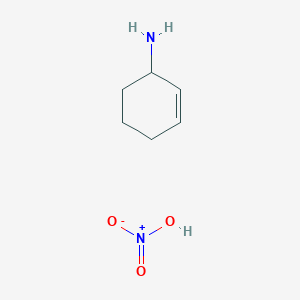
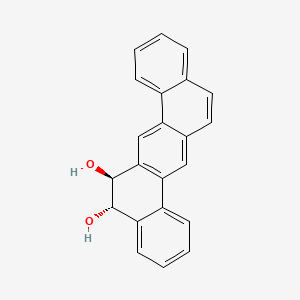
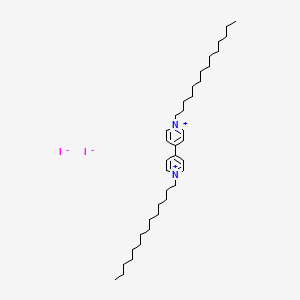
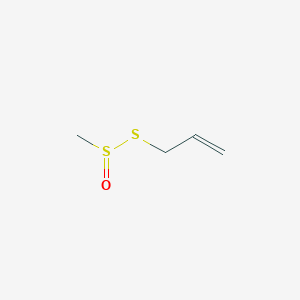
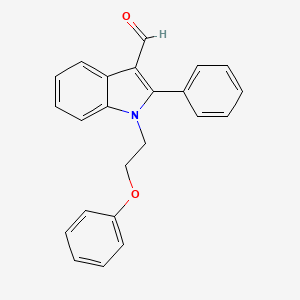
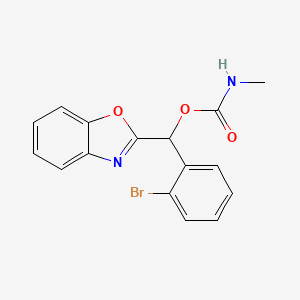
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
